Reduced Lipophilicity (LogP) Compared to 4-Phenyl-1,3-thiazole-2-thiol
The introduction of a single fluorine atom at the para-position of the phenyl ring in 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol results in a quantifiable decrease in lipophilicity relative to the non-fluorinated parent compound, 4-phenyl-1,3-thiazole-2-thiol. This difference is critical for applications where lower LogP is desired to improve aqueous solubility or reduce non-specific binding [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-Phenyl-1,3-thiazole-2-thiol: 3.26 to 3.42 |
| Quantified Difference | A reduction of 0.66 to 0.82 LogP units, representing a substantial decrease in lipophilicity. |
| Conditions | Computed values using XLogP3 (PubChem) and reported LogP (Sielc, Chemsrc). |
Why This Matters
This lower LogP value indicates improved aqueous solubility and a potentially better pharmacokinetic profile, making this compound a more favorable starting point for lead optimization in drug discovery campaigns where high lipophilicity is a known liability.
- [1] PubChem. (2025). Computed Properties for 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol (CID 716719). National Center for Biotechnology Information. Retrieved April 17, 2026. View Source
- [2] Sielc. (2018). 4-Phenyl-1,3-thiazole-2-thiol. Product Page. Retrieved April 17, 2026. View Source
